molecular formula C11H8OS2 B1638190 1,3-Di-2-thienyl-2-propen-1-one CAS No. 2309-48-0

1,3-Di-2-thienyl-2-propen-1-one

Cat. No. B1638190
CAS RN: 2309-48-0
M. Wt: 220.3 g/mol
InChI Key: WCAGHDMFZMUUPQ-AATRIKPKSA-N
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Description

1,3-Di-2-thienyl-2-propen-1-one is a chemical compound with the molecular formula C11H8OS2 . It has a molecular weight of 220.3 g/mol . The IUPAC name for this compound is (E)-1,3-dithiophen-2-ylprop-2-en-1-one .


Synthesis Analysis

The synthesis of 1,3-diphenyl-2-propen-1-one derivatives, which are structurally similar to this compound, involves the Grignard reaction of an aldehyde and an oxidation reaction . Another method involves a Claisen-Schmidt condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-carbon α, β-unsaturated carbonyl system . The compound has a 2D structure and a 3D conformer .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.3 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Characterization

1,3-Di-2-thienyl-2-propen-1-one and similar thienyl-containing compounds have been synthesized and characterized for various properties. For instance, Conradie et al. (2008) studied the synthesis, characterization, crystal structure, and keto-enol kinetics of thienyl-containing β-diketones, which included similar compounds (Conradie, Muller, & Conradie, 2008). These studies are foundational for understanding the basic chemical properties and potential applications of these compounds.

Crystal Structure and Nonlinear Optical Properties

Significant research has been conducted into the crystal structures and properties of thienyl chalcone derivatives, including 1,3-di(2-thienyl)-propen-1-one. Su Genbo et al. (1996) analyzed the crystal structures of several substituted thienyl chalcones and found them to form noncentrosymmetric structures, exhibiting high second harmonic generation (SHG) activity (Su Genbo, He You-ping, Li Zhengdong, & Jang Rihong, 1996). These findings suggest potential applications in the field of nonlinear optics.

Photochromic Reactions

In the field of photochemistry, certain thienyl derivatives have been found to undergo reversible photochromic reactions. Irie et al. (2000) studied derivatives of 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and found that they exhibit reversible photochromism, changing color upon exposure to different wavelengths of light (Irie, Lifka, & Kobatake, et al., 2000). This property is of interest for developing new materials in photonic technologies.

Safety and Hazards

When handling 1,3-Di-2-thienyl-2-propen-1-one, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

(E)-1,3-dithiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAGHDMFZMUUPQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2309-48-0
Record name 1,3-Di-2-thienyl-2-propen-1-one
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Record name 2309-48-0
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Record name 1,3-di-2-thienyl-2-propen-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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